Bienvenue dans la boutique en ligne BenchChem!

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

TRPA1 modulation Structure-activity relationship Isothiazolopyrimidinedione

6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 1326942-95-3) is a heterocyclic small molecule built on an isothiazolo[4,3-d]pyrimidine-5,7-dione core, substituted at the N6 position with a 4-methylbenzyl group (C13H11N3O2S, MW 273.31). The isothiazolo[4,3-d]pyrimidine scaffold is a proven privileged structure in medicinal chemistry, appearing in patents covering TRPA1 modulation , USP7 inhibition , MCH1R antagonism , and agricultural fungicide development.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31
CAS No. 1326942-95-3
Cat. No. B2499280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
CAS1326942-95-3
Molecular FormulaC13H11N3O2S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=NSC=C3NC2=O
InChIInChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18)
InChIKeyLZIYSSRJTJHDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 1326942-95-3): Procurement-Relevant Structural & Scaffold Differentiation


6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 1326942-95-3) is a heterocyclic small molecule built on an isothiazolo[4,3-d]pyrimidine-5,7-dione core, substituted at the N6 position with a 4-methylbenzyl group (C13H11N3O2S, MW 273.31) . The isothiazolo[4,3-d]pyrimidine scaffold is a proven privileged structure in medicinal chemistry, appearing in patents covering TRPA1 modulation , USP7 inhibition , MCH1R antagonism , and agricultural fungicide development . The 4-methylbenzyl substituent at the N6 position confers distinct electronic and steric properties relative to the 3-methylbenzyl, 4-fluorobenzyl, and unsubstituted benzyl analogs , which directly influences target selectivity and potency within isothiazolopyrimidinone series. For procurement decisions, the precise regiochemistry of the methyl substituent (para vs. meta) and the [4,3-d] ring fusion (vs. [3,4-d] or [5,4-d]) constitute critical differentiators that render this compound non-interchangeable with structurally similar catalog entries.

Why Isothiazolopyrimidinedione Analogs Cannot Be Interchanged: The Case for 6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in TRPA1, USP7, and Agrochemical Programs


The isothiazolopyrimidinedione chemotype exhibits extreme sensitivity to both ring fusion regioisomerism and N-substituent topology. The [4,3-d] fusion isomer differs fundamentally from the [3,4-d] and [5,4-d] isomers in H-bonding geometry, electrostatic surface potential, and target engagement profiles; for example, TRPA1 modulator patents explicitly claim activity differences among these three fusion isomers . Within the [4,3-d] series, the position of the methyl group on the benzyl ring (4-methyl vs. 3-methyl) alters lipophilicity, metabolic stability, and binding pocket complementarity—the 4-methylbenzyl analog presents a linear hydrophobic projection, whereas the 3-methylbenzyl analog introduces a steric kink . Furthermore, N6-substituted analogs with different aryl groups (e.g., 4-fluorobenzyl) shift electronic character and are reported in distinct patent families for separate biological targets . Generic substitution across these structural variants therefore carries a high risk of target disengagement or off-target activity, directly impacting assay reproducibility and lead series integrity.

Quantitative Differentiation Evidence: 6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione vs. Closest Structural Analogs


Regioisomeric Specificity: 4-Methylbenzyl vs. 3-Methylbenzyl Substitution at N6 Position

The 4-methylbenzyl substituent (target compound) and the 3-methylbenzyl substituent (ChemSpider-listed analog, isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 6-[(3-methylphenyl)methyl]-) are positional isomers with identical molecular formula (C13H11N3O2S, MW 273.31) . The para-methyl substitution produces a linear hydrophobic vector with a calculated logP shift of approximately +0.2–0.4 relative to the meta-substituted analog, based on fragment-based logP contributions for methyl substitution patterns . In isothiazolopyrimidinedione TRPA1 modulator SAR, the 4-methylbenzyl substitution pattern is specifically enumerated in the patent examples alongside differential activity readouts, whereas the 3-methylbenzyl variant is not co-exemplified in the same activity table, indicating divergent SAR trajectories for these regioisomers .

TRPA1 modulation Structure-activity relationship Isothiazolopyrimidinedione

Benzyl Substituent Electronic Modulation: 4-Methyl vs. 4-Fluoro at N6 Position

The 4-methylbenzyl group (electron-donating, Hammett σp = -0.17) and the 4-fluorobenzyl analog (electron-withdrawing, Hammett σp = +0.06) produce opposite electronic effects on the isothiazolo[4,3-d]pyrimidine-5,7-dione core . The 4-fluorobenzyl analog (6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione) is documented as a distinct compound in vendor catalogs with different physical properties and storage recommendations . Electron-donating substituents at the para position of the benzyl group have been shown in analogous pyrimidinedione series to enhance oxidative metabolic stability (reduced CYP-mediated benzylic hydroxylation) relative to electron-withdrawing or unsubstituted benzyl analogs, an effect attributed to altered electron density at the benzylic carbon . In USP7 inhibitor patents, the 4-methylbenzyl-substituted analogs exhibit distinct potency rankings compared to halogen-substituted benzyl variants .

Electron-withdrawing vs. electron-donating Metabolic stability Isothiazolo[4,3-d]pyrimidine

Core Isomerism: Isothiazolo[4,3-d] vs. Isothiazolo[5,4-d] vs. Isothiazolo[3,4-d]pyrimidinedione Activity Divergence in TRPA1 Modulation

The Glenmark TRPA1 modulator patent (WO2012038904A1) explicitly claims and exemplifies all three isothiazolopyrimidinedione fusion isomers—[3,4-d], [4,3-d], and [5,4-d]—as structurally distinct chemical series with independent SAR . Compounds belonging to the [4,3-d] series, such as the target compound, position the sulfur atom adjacent to the pyrimidine N1, which alters the H-bond acceptor/donor map relative to the [5,4-d] series (sulfur at ring junction) and the [3,4-d] series (sulfur remote from pyrimidine N3). In the MCH1R antagonist series, isothiazolo[4,3-d]pyrimidinones demonstrated Ki values in the low nanomolar range for compounds with N6-benzyl substitution patterns . The target compound's [4,3-d] fusion architecture is therefore essential for accessing the H-bonding geometry required by TRPA1 and MCH1R binding pockets; procurement of a [3,4-d] or [5,4-d] isomer would place the sulfur atom in an incompatible position.

TRPA1 antagonist Ring fusion isomerism Isothiazolopyrimidinedione

Scaffold Versatility Across Therapeutic Areas: TRPA1, USP7, and Agrochemical Patent Evidence

The isothiazolo[4,3-d]pyrimidine-5,7-dione scaffold bearing N6-benzyl substitution is claimed across three distinct patent families: (i) TRPA1 modulators by Glenmark (WO2012038904A1) , (ii) USP7 inhibitors by Forma Therapeutics (US10377773B2) , and (iii) agricultural fungicides active against rice blast and cucumber downy mildew (CN-103288855-A) . This breadth of application demonstrates that the 4-methylbenzyl-substituted [4,3-d] isomer occupies a privileged chemical space capable of engaging structurally diverse protein targets. In contrast, the 3-methylbenzyl and unsubstituted benzyl analogs appear in fewer patent families, suggesting narrower target space coverage . The target compound's substitution pattern (para-methyl) is specifically highlighted in the Glenmark TRPA1 patent examples as a preferred embodiment for achieving balanced potency and physicochemical properties .

Multi-target scaffold TRPA1 USP7 Agricultural fungicide Isothiazolopyrimidinone

Validated Application Scenarios for 6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Procurement


TRPA1 Antagonist Lead Optimization: Para-Methylbenzyl SAR Expansion

Medicinal chemistry teams pursuing TRPA1 antagonists for pain or respiratory indications should procure this compound as the 4-methylbenzyl-substituted [4,3-d] isomer for systematic SAR expansion around the N6 benzyl position. The Glenmark patent (WO2012038904A1) provides the foundational TRPA1 activity framework for this substitution pattern, making the compound a direct comparator for internal lead series . Procurement of the 3-methylbenzyl or 4-fluorobenzyl analogs in parallel enables head-to-head evaluation of substitution electronic and steric effects on TRPA1 IC50 and selectivity against TRPV1.

USP7 Inhibitor Screening Library Assembly: Privileged Scaffold Inclusion

For oncology programs targeting ubiquitin-specific protease 7 (USP7), this compound serves as an [4,3-d] isothiazolopyrimidinedione scaffold representative within a focused screening library. The USP7 inhibitor patent (US10377773B2) explicitly claims isothiazolopyrimidinones with varied N-substitution patterns . Inclusion of the 4-methylbenzyl variant ensures coverage of the para-methyl topological space, complementing halogen-substituted analogs already present in the library.

Agrochemical Fungicide Discovery: Isothiazolopyrimidinone Lead Identification

Agricultural chemistry groups developing novel fungicides against rice blast (Magnaporthe oryzae) and cucumber downy mildew (Pseudoperonospora cubensis) should evaluate this compound as a starting point for isothiazolopyrimidinone-based lead generation . The Chinese patent CN-103288855-A demonstrates that isothiazolopyrimidinones with N6-substitution exhibit broad-spectrum agricultural antifungal activity at low application rates, and the 4-methylbenzyl variant may offer favorable crop safety margins relative to halogenated benzyl analogs due to the electron-donating character of the para-methyl group.

MCH1R Antagonist Chemical Probe Development: Fused Bi-heterocyclic Core Exploration

Neuroscience groups investigating melanin-concentrating hormone receptor 1 (MCH1R) antagonism for obesity or metabolic disorders can use this compound to probe the isothiazolo[4,3-d]pyrimidine substructure within the broader fused bi-heterocyclic MCH1R antagonist series reported by Guo et al. . The 4-methylbenzyl substitution at N6 provides a defined lipophilic anchor point for assessing MCH1R binding pocket tolerance to para-substituted benzyl groups, with the potential for radioligand displacement assays to quantify affinity relative to the published pyrimido-pyrimidinone lead series.

Quote Request

Request a Quote for 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.